N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
The compound “N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide” is a benzoxazolone-acetamide derivative featuring a hydroxypropyl-thiophene substituent. The compound’s core structure—2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide—is a common scaffold in medicinal chemistry, often modified with substituents like thiophene to enhance bioavailability or target specificity .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-16(21,13-7-4-8-23-13)10-17-14(19)9-18-11-5-2-3-6-12(11)22-15(18)20/h2-8,21H,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJWLVZBUIEGHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CN1C2=CC=CC=C2OC1=O)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing information from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.4139 g/mol. The compound features a thiophene ring and a benzo[d]oxazole moiety, which are known to contribute to diverse biological activities.
1. Antimicrobial Activity
Research indicates that compounds with similar structures, particularly those containing the benzo[d]oxazole scaffold, exhibit antimicrobial properties . For instance, studies have shown that derivatives of benzo[d]oxazole can inhibit the growth of various bacterial strains, suggesting that this compound may have similar effects .
2. Anticancer Activity
The compound has been evaluated for its anticancer potential . In vitro studies demonstrated that it could inhibit cell proliferation in cancer cell lines, particularly those associated with melanoma and breast cancer. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| B16F10 (Melanoma) | 20.38 | Induction of apoptosis |
| MCF7 (Breast) | 16.78 | Cell cycle arrest |
3. Tyrosinase Inhibition
Another significant biological activity is the inhibition of tyrosinase , an enzyme critical in melanin production. Compounds similar to this compound have shown strong inhibitory effects on tyrosinase activity, making them potential candidates for skin-whitening agents .
Table 2: Tyrosinase Inhibition Potency
| Compound | IC50 (μM) | Type |
|---|---|---|
| N-(compound X) | 0.51 | Strong |
| N-(compound Y) | 152.51 | Moderate |
Case Study 1: Melanoma Treatment
A study investigated the effects of this compound on melanoma cells (B16F10). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (5 μM). The study concluded that the compound could be further developed as a therapeutic agent against melanoma .
Case Study 2: Skin Depigmentation
In a zebrafish model, the compound was tested for its skin depigmentation effects. Results showed a marked reduction in pigmentation, correlating with in vitro tyrosinase inhibition data, supporting its potential application in cosmetic formulations aimed at skin lightening .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxobenzoxazole derivatives. For instance, derivatives similar to N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide have demonstrated significant growth inhibition against several cancer cell lines, including:
| Cell Line | Percent Growth Inhibition |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
Antidiabetic Potential
In addition to anticancer properties, there is emerging evidence supporting the antidiabetic potential of oxadiazole derivatives. Research has shown that these compounds can enhance insulin sensitivity and exhibit hypoglycemic effects in diabetic models. The mechanisms may involve modulation of glucose metabolism and improvement of pancreatic function .
Antimicrobial Activity
Compounds similar to this compound have also been evaluated for antimicrobial activity. Studies indicate that they possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Case Studies
Several case studies have documented the synthesis and evaluation of compounds related to this compound:
- Synthesis and Biological Evaluation :
- A study synthesized a series of oxadiazole derivatives and assessed their anticancer activity against various cell lines, revealing promising results in inhibiting tumor growth.
- Another investigation focused on the synthesis of thiophene-based compounds, demonstrating their efficacy against HepG-2 (liver cancer) and A549 (lung cancer) cell lines through in vitro assays.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
